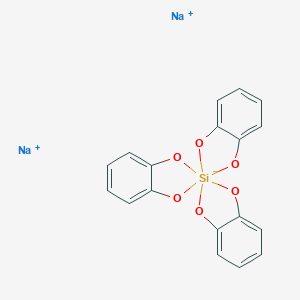
Disodium tris(1 2-benzenediolato-O O/')-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium tris(1 2-benzenediolato-O O/')-, also known as Tiron, is a chemical compound that has been extensively studied for its potential applications in scientific research. Tiron is a chelating agent that is commonly used to bind metal ions, such as iron and copper, in laboratory experiments. In addition, Tiron has been shown to have antioxidant properties and has been studied for its potential therapeutic effects in various diseases.
作用机制
Disodium tris(1 2-benzenediolato-O O/')- works by binding to metal ions through its two hydroxyl groups. The resulting complex is stable and prevents the metal ion from participating in unwanted reactions. In addition, Disodium tris(1 2-benzenediolato-O O/')- has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化和生理效应
Disodium tris(1 2-benzenediolato-O O/')- has been shown to have a number of biochemical and physiological effects. In addition to its chelating and antioxidant properties, Disodium tris(1 2-benzenediolato-O O/')- has been studied for its potential effects on inflammation, oxidative stress, and cell signaling pathways. Disodium tris(1 2-benzenediolato-O O/')- has also been shown to have protective effects in various disease models, including neurodegenerative diseases and cardiovascular disease.
实验室实验的优点和局限性
The advantages of using Disodium tris(1 2-benzenediolato-O O/')- in laboratory experiments include its ability to bind metal ions and prevent unwanted reactions, its low cost and high yield synthesis method, and its potential therapeutic effects. However, Disodium tris(1 2-benzenediolato-O O/')- also has some limitations, including its potential toxicity at high concentrations and its potential interference with other biological processes.
未来方向
There are a number of future directions for research on Disodium tris(1 2-benzenediolato-O O/')-. One potential area of study is the development of Disodium tris(1 2-benzenediolato-O O/')--based therapies for various diseases, including neurodegenerative diseases and cardiovascular disease. In addition, further research is needed to understand the mechanisms underlying Disodium tris(1 2-benzenediolato-O O/')-'s potential therapeutic effects and to identify any potential side effects or limitations of its use.
Conclusion:
Disodium tris(1 2-benzenediolato-O O/')- is a chemical compound that has been extensively studied for its potential applications in scientific research. As a chelating agent, Disodium tris(1 2-benzenediolato-O O/')- is an important tool for studying the role of metal ions in various biological processes. In addition, Disodium tris(1 2-benzenediolato-O O/')- has potential therapeutic effects in various diseases, making it an important area of research for the future.
合成方法
Disodium tris(1 2-benzenediolato-O O/')- can be synthesized through a number of different methods, including the reaction of 2,3-dihydroxybenzoic acid with sodium hydroxide and sodium sulfite. The reaction produces Disodium tris(1 2-benzenediolato-O O/')- in high yield and purity, making it a cost-effective and efficient method for producing the compound.
科学研究应用
Disodium tris(1 2-benzenediolato-O O/')- has been extensively studied for its potential applications in scientific research. One of the most common uses of Disodium tris(1 2-benzenediolato-O O/')- is as a chelating agent in laboratory experiments. Disodium tris(1 2-benzenediolato-O O/')- is able to bind metal ions, such as iron and copper, and prevent them from participating in unwanted reactions. This makes Disodium tris(1 2-benzenediolato-O O/')- an important tool in studying the role of metal ions in various biological processes.
属性
CAS 编号 |
101519-12-4 |
|---|---|
产品名称 |
Disodium tris(1 2-benzenediolato-O O/')- |
分子式 |
C18H12Na2O6Si |
分子量 |
398.3 g/mol |
InChI |
InChI=1S/C18H12O6Si.2Na/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1 |
InChI 键 |
TUOBPRJVJQCTTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+] |
Pictograms |
Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



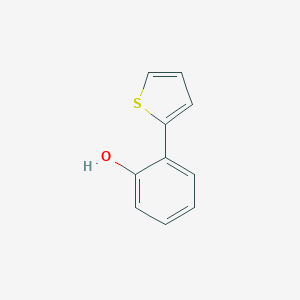
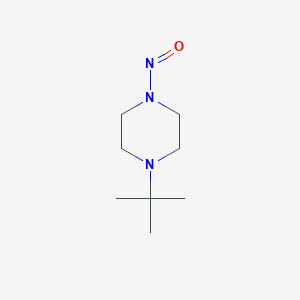
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
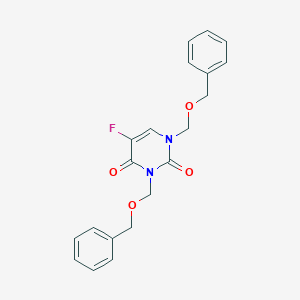
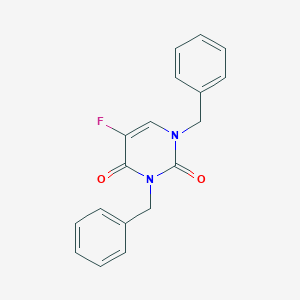
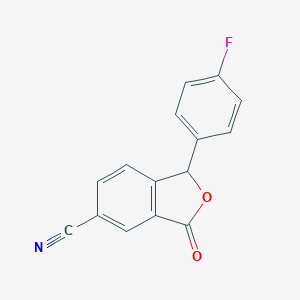
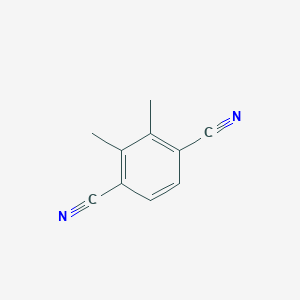
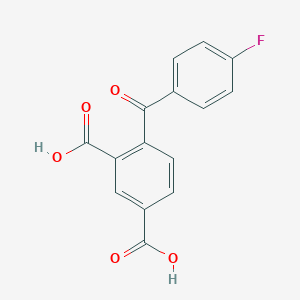
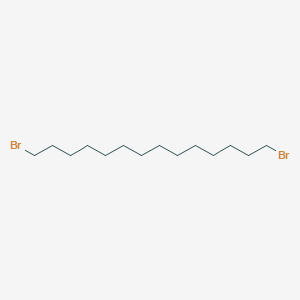
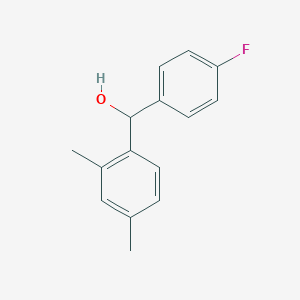
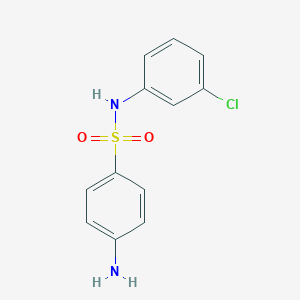
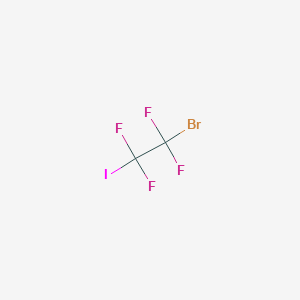
![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)
